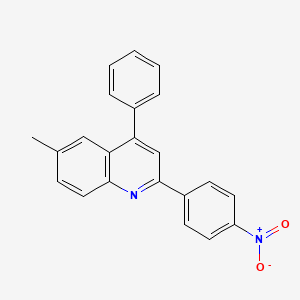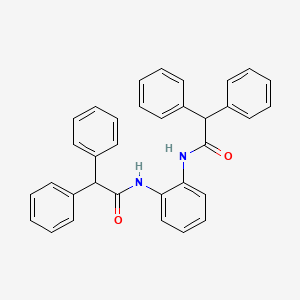![molecular formula C34H24N6 B11114591 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-phenyl-1H-benzimidazol-5-amine)](/img/structure/B11114591.png)
N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-phenyl-1H-benzimidazol-5-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of phenyl groups and imino linkages further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-1,3-benzimidazole-5-carbaldehyde with 4-aminobenzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to further condensation with another equivalent of 2-phenyl-1H-1,3-benzimidazole-5-carbaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or benzimidazole rings are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-1,3-benzimidazole: A simpler analog with similar structural features but lacking the imino and phenylmethylidene groups.
N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)amine: Another related compound with an amine group instead of the imino linkage.
N-(4-{[(2-Phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine: A compound with a similar structure but different substitution patterns.
Uniqueness
N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C34H24N6 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(2-phenyl-1H-benzimidazol-5-yl)-1-[4-[(2-phenyl-1H-benzimidazol-5-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C34H24N6/c1-3-7-25(8-4-1)33-37-29-17-15-27(19-31(29)39-33)35-21-23-11-13-24(14-12-23)22-36-28-16-18-30-32(20-28)40-34(38-30)26-9-5-2-6-10-26/h1-22H,(H,37,39)(H,38,40) |
InChI Key |
YEYNWFJGIMWYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC6=C(C=C5)NC(=N6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11114522.png)
![4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}](/img/structure/B11114526.png)




![2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole](/img/structure/B11114557.png)

![Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11114565.png)
![1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11114570.png)
![N-cyclopropyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114573.png)
![2,3-Bis{3-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B11114583.png)
![2-ethoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11114588.png)
